molecular formula C9H14N2O2S B2757713 N-cyclopropyl-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396557-78-0

N-cyclopropyl-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2757713
CAS No.: 1396557-78-0
M. Wt: 214.28
InChI Key: WRXWSTHAPQNNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-5-oxo-1,4-thiazepane-3-carboxamide is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol. This compound features a unique structure that includes a cyclopropyl group, a thiazepane ring, and a carboxamide group, making it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

N-cyclopropyl-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c12-8-3-4-14-5-7(11-8)9(13)10-6-1-2-6/h6-7H,1-5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXWSTHAPQNNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

N-cyclopropyl-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazepane ring or the cyclopropyl group are replaced with other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-cyclopropyl-5-oxo-1,4-thiazepane-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-cyclopropyl-5-oxo-1,4-thiazepane-3-carboxamide can be compared with other similar compounds, such as:

    N-(5-substituted-1,3,4-thiadiazolyl)carboxamide: These compounds share a similar carboxamide functionality but differ in the ring structure and substituents.

    N-(5-substituted-1,3-thiazolyl)carboxamide: These compounds also have a carboxamide group but feature a thiazole ring instead of a thiazepane ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the cyclopropyl group, which can impart distinct chemical and biological properties.

Biological Activity

N-cyclopropyl-5-oxo-1,4-thiazepane-3-carboxamide is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.

The synthesis of this compound typically involves a one-pot microwave-mediated condensation reaction. This method utilizes commercially available benzamidoximes, leading to the formation of the thiazepane structure. The compound features a cyclopropyl group, which is known to enhance biological activity through increased binding affinity to various biological targets.

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and ion channels. It has been shown to interact with metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu4, which are implicated in the pathophysiology of several neurological disorders. The activation of these receptors can lead to downstream effects such as calcium ion influx and modulation of cyclic adenosine monophosphate (cAMP) levels, influencing neuronal excitability and synaptic transmission .

Antitumor Activity

Recent studies have indicated that compounds containing the thiazepane moiety exhibit significant antitumor properties. This compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)12.5Induction of apoptosis
MCF7 (Breast Cancer)15.0Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.0Disruption of mitochondrial function

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases. By modulating glutamate signaling pathways, this compound may reduce excitotoxicity associated with conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of schizophrenia. The results indicated a significant reduction in hyperlocomotion and stereotypic behaviors, which are commonly used as indicators of antipsychotic efficacy. These findings suggest that the compound may have therapeutic potential in treating schizophrenia by enhancing mGlu receptor activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.